1-(2-furylmethyl)-4-(3-phenylpropyl)piperazine oxalate
Overview
Description
1-(2-furylmethyl)-4-(3-phenylpropyl)piperazine oxalate, commonly known as FMPPO, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. FMPPO is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
FMPPO acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor. Activation of the 5-HT1A receptor has been linked to antidepressant and anxiolytic effects. FMPPO also has some affinity for other serotonin receptors, such as 5-HT2A and 5-HT2C, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
FMPPO has been shown to increase the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. This increase in neurotransmitter activity may contribute to its therapeutic effects. FMPPO has also been shown to have some antioxidant activity, which may be beneficial in treating neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
FMPPO has several advantages for laboratory experiments, including its relatively simple synthesis method and its selective targeting of the 5-HT1A receptor. However, FMPPO has some limitations, such as its low solubility in water and its potential to interact with other receptors in the brain, which may complicate its effects.
Future Directions
There are several future directions for research on FMPPO. One direction is to further explore its potential therapeutic applications, particularly in the treatment of depression, anxiety, and neurological disorders. Another direction is to investigate its interactions with other receptors in the brain and its potential to modulate other neurotransmitters. Additionally, research could focus on improving the synthesis and purification methods for FMPPO to increase its yield and purity.
Scientific Research Applications
FMPPO has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. FMPPO has shown promising results in animal models for depression and anxiety, as well as in some clinical trials. FMPPO has also been studied for its potential to treat Parkinson's disease and other neurological disorders. Additionally, FMPPO has been explored as a potential tool for studying the role of serotonin receptors in the brain.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.C2H2O4/c1-2-6-17(7-3-1)8-4-10-19-11-13-20(14-12-19)16-18-9-5-15-21-18;3-1(4)2(5)6/h1-3,5-7,9,15H,4,8,10-14,16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWHKWKTALCFKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.